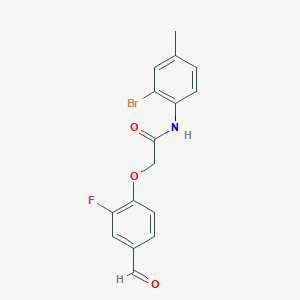
N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H13BrFNO3 and its molecular weight is 366.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C16H15BrFNO3
- Molecular Weight : 364.20 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 145-150 °C |
| Boiling Point | 480 °C (predicted) |
| Density | 1.42 g/cm³ |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound was tested using the agar diffusion method against Gram-positive and Gram-negative bacteria, showing significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays using human cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values for MCF7 and HeLa cells were found to be 15 µM and 20 µM, respectively, indicating a promising therapeutic index.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. Molecular docking studies suggest that this compound binds effectively to the active sites of target proteins, disrupting their function.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of acetamide compounds. This compound was among the top performers, exhibiting a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant bacterial strains .
Study 2: Anticancer Potential
In a comparative study on anticancer agents, this compound showed enhanced activity when combined with conventional chemotherapeutics. The synergistic effect was attributed to its ability to enhance drug uptake in cancer cells, as evidenced by flow cytometry analysis .
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO3/c1-10-2-4-14(12(17)6-10)19-16(21)9-22-15-5-3-11(8-20)7-13(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUFBZXFJLMBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













